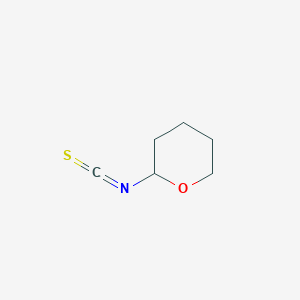
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is a complex organosilicon compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane typically involves the chlorination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce less chlorinated silanes.
Aplicaciones Científicas De Investigación
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trichloroethylene: A simpler chlorinated compound used as an industrial solvent.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Known for its use as a pesticide.
Trichlorosilane: A related organosilicon compound used in the semiconductor industry.
Uniqueness
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is unique due to its high degree of chlorination and the presence of a phenyl group. These features confer distinct chemical properties, making it valuable for specific applications that require stability and reactivity.
Propiedades
| 90805-04-2 | |
Fórmula molecular |
C10H7Cl9Si |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
trichloro-(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane |
InChI |
InChI=1S/C10H7Cl9Si/c11-8(12,7-4-2-1-3-5-7)6-9(13,14)10(15,16)20(17,18)19/h1-5H,6H2 |
Clave InChI |
AYYZSBPOZVTNOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)




![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
